4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
4-Butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic chromenone derivative characterized by a benzopyran core with distinct substituents:
- 4-position: A butyl group (C₄H₉), enhancing lipophilicity and membrane permeability.
- 7-position: A 3,4,5-trimethoxybenzyl ether (OCH₂C₆H₂(OCH₃)₃), offering electron-rich aromaticity for hydrogen bonding and receptor interactions.
Molecular Formula: C₂₃H₂₅ClO₆
Molecular Weight: ~434.45 g/mol (calculated).
Key Applications: Preclinical studies suggest anticancer, anti-inflammatory, and antioxidant activities, likely mediated through enzyme modulation (e.g., cyclooxygenase) and signaling pathway interference .
Properties
IUPAC Name |
4-butyl-6-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-5-6-7-15-10-22(25)30-18-12-19(17(24)11-16(15)18)29-13-14-8-20(26-2)23(28-4)21(9-14)27-3/h8-12H,5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDCEFNFRDDDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.
Chlorination: The chlorine atom can be introduced through electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the trimethoxybenzyl group: This step involves the nucleophilic substitution of the hydroxyl group on the chromen-2-one core with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Chromenone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of the target compound with structurally similar analogs:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
4-Position Substituents
- Butyl (Target Compound) : Increases lipophilicity, enhancing cellular uptake and bioavailability compared to methyl or propyl groups .
- Methyl/Propyl : Smaller alkyl chains reduce membrane permeability but may improve solubility in polar solvents .
6-Position Chloro Group
- Common across analogs, the chloro group creates electrophilic sites for covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes) .
7-Position Benzyloxy Groups
- 3,4,5-Trimethoxybenzyloxy (Target Compound) : The electron-donating methoxy groups enhance hydrogen-bonding capacity and receptor affinity, likely contributing to its superior anticancer activity .
- 4-Methoxybenzyloxy : Less sterically hindered than trimethoxy analogs, favoring interactions with smaller active sites .
- 4-Chlorobenzyloxy : Electrophilic chlorine may enhance antimicrobial activity via halogen bonding .
Anticancer Activity
- The target compound demonstrates potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ = 8.2–12.4 µM), attributed to apoptosis induction via caspase-3 activation .
- Comparatively, 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one shows weaker activity (IC₅₀ = 18.7 µM), highlighting the butyl group’s role in enhancing potency .
Anti-Inflammatory Effects
- The target compound inhibits COX-2 (IC₅₀ = 0.9 µM), outperforming 4-methoxybenzyl analogs (IC₅₀ = 3.1 µM) due to the trimethoxy group’s improved binding to the COX-2 active site .
Antimicrobial Activity
- 7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL), likely via membrane disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
